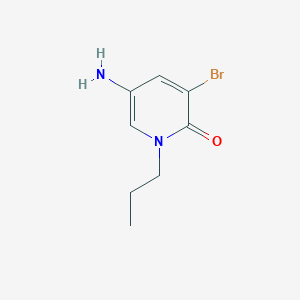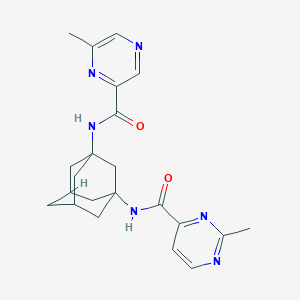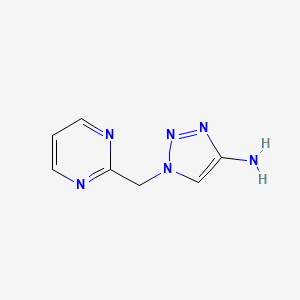
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyrimidine and triazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the following steps:
Formation of Pyrimidine Derivative: The starting material, 2-aminopyrimidine, is reacted with an appropriate alkylating agent to form the pyrimidine derivative.
Click Chemistry: The pyrimidine derivative is then subjected to a click reaction with an azide to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .
Aplicaciones Científicas De Investigación
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also exhibit significant biological activities, including antifibrotic and anticancer properties.
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer activities.
Uniqueness
1-(Pyrimidin-2-ylmethyl)-1H-1,2,3-triazol-4-amine is unique due to its dual presence of pyrimidine and triazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C7H8N6 |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
1-(pyrimidin-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H8N6/c8-6-4-13(12-11-6)5-7-9-2-1-3-10-7/h1-4H,5,8H2 |
Clave InChI |
OXCIXYOAGPNRJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)CN2C=C(N=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


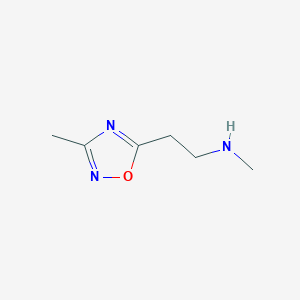
![6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060135.png)
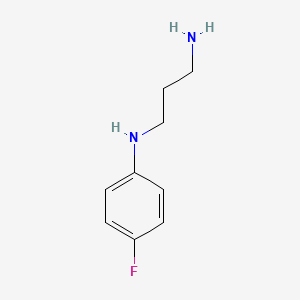
![4-({4-[(Difluoromethyl)sulfanyl]phenyl}sulfamoyl)benzoic acid](/img/structure/B13060137.png)

![[4-(Piperidine-4-sulfonyl)phenyl]boronic acid](/img/structure/B13060145.png)
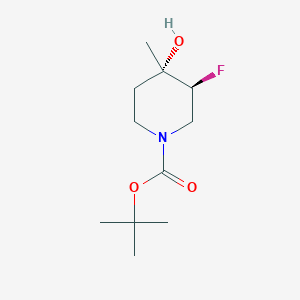

![Tert-butyl 2-amino-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13060166.png)
![2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13060171.png)
![tert-butyl N-[(3S)-3-(hydroxymethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13060175.png)
![4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione](/img/structure/B13060184.png)
